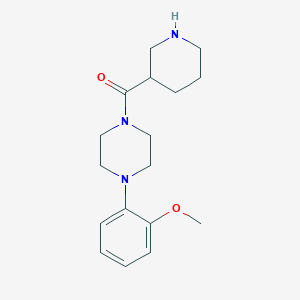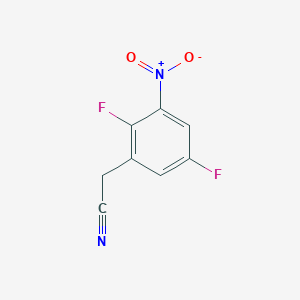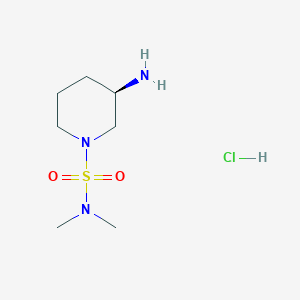
1-(2-Methoxyphenyl)-4-(piperidine-3-carbonyl)piperazine
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-4-(piperidine-3-carbonyl)piperazine (MPPCP) is a synthetic piperazine derivative that has been studied for its potential therapeutic applications. It is a relatively new compound, first synthesized in 2016, and has been studied for its potential applications in treating various disorders, including depression, anxiety, schizophrenia, and Parkinson’s disease.
Wissenschaftliche Forschungsanwendungen
1. Serotonin Receptor Antagonism
1-(2-Methoxyphenyl)-4-(piperidine-3-carbonyl)piperazine, as part of its analogues, has been studied for its potential as a serotonin antagonist. One study found that an analogue of this compound, NAN-190, shows high affinity for 5-HT1A serotonin receptors. The research aimed to achieve improved selectivity for 5-HT1A receptors over alpha 1-adrenergic receptors through structural modifications. Some derivatives were found to have enhanced selectivity and affinity, indicating the potential of these analogues in targeting serotonin receptors (Raghupathi et al., 1991).
2. Dopaminergic Ligand Properties
Another research avenue has explored the compound's derivatives as dopaminergic ligands. A study synthesized and evaluated new derivatives for their affinity towards the dopamine D2 receptor. The compounds were assessed in vitro, and the results indicated potential applications in mapping the D2 receptor binding site, with some derivatives showing significant affinity (Penjišević et al., 2016).
3. Positron Emission Tomography (PET) Imaging
Compounds including this compound have been utilized in PET imaging studies. For instance, [18F]p-MPPF, a derivative, has been used to study serotonergic neurotransmission. The research summarized the development, radiochemistry, animal studies, and human data concerning this compound, highlighting its role in advancing PET imaging technology (Plenevaux et al., 2000).
4. Antibacterial Properties
A study demonstrated the antibacterial potential of a related compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10). It was found to selectively kill bacterial persisters, a type of bacteria that can tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This research opened avenues for addressing antibiotic resistance (Kim et al., 2011).
5. HIV-1 Reverse Transcriptase Inhibition
In the context of HIV research, analogues of this compound were explored for their inhibitory effects on HIV-1 reverse transcriptase. One study synthesized various analogues and evaluated them for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors, contributing to the search for new HIV therapies (Romero et al., 1994).
Eigenschaften
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-22-16-7-3-2-6-15(16)19-9-11-20(12-10-19)17(21)14-5-4-8-18-13-14/h2-3,6-7,14,18H,4-5,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINZFJWGLWQAJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















